Cas no 4023-34-1 (Cyclopropanecarbonyl chloride)
Cyclopropanecarbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarboxylic acid chloride
- CYCLOPROPYLCARBOXYL CHLORIDE
- CYCLOPROPANECARBONYL CHLORIDE
- Cyclopropyl Carbonyl Chloride
- Cyclopropanecarbonyl
- cyclopropane carbony chloride
- CPCCI
- Cyclopropane carbonyl chloride
- Cyclopropyl carboxylic chloride
- cyclopropylcarbonyl chloride
- ZOOSILUVXHVRJE-UHFFFAOYSA-N
- cyclopropane carboxylic acid chloride
- Cyclopropanecarboxylic acid chloride, 98%
- Cyclopropanoyl chloride
- (Chloroformyl)cyclopropane
- (Chlorocarbonyl)cyclopropane
- PubChem10555
- cyclopropylformyl chloride
- cyclopropylcar
- cyclo-propylcarbonyl chloride
- 1-cyclopropanecarbonyl chloride
- 6J5U4R2KAF
- cyclopropanyl carbonyl chloride
- cyclopropane-carboxylic acid chloride
- EC 223-684-4
- SCHEMBL4279
- cyclopropane-d5-carbonyl chloride
- C1059
- cyclopropyl carboxylic acid chloride
- cyclopropylcarbonylchloride
- cycloproylcarbonyl chloride
- 4023-34-1
- D78023
- Q-200909
- cyclopropylcarboxylic acid chloride
- cyclopropyl-carbonyl chloride
- DTXSID2063266
- cyclopropanoic acid chloride
- AMY3975
- VS-02928
- AKOS005720834
- cyclopropane-carbonylchloride
- Cyclopropylbenzoyl chloride
- cyclopropanecarbonylchloride
- cyclopropane-carbonyl chloride
- NS00048589
- FT-0624280
- cyclopropyl- carbonyl chloride
- EN300-29630
- F2190-0019
- cyclopropancarbonyl chloride
- 3-cyclopropanecarbonyl chloride
- MFCD00001277
- EINECS 223-684-4
- Cyclopropane carbonylchloride
- cyclopropanecarboxylic chloride
- Cyclopropanecarbonyl chloride, 98%
- J-520188
- 1219794-96-3
- DTXCID9039735
- Cyclopropanecarboxylic Acid Chloride; Cyclopropanoyl Chloride; Cyclopropylcarbonyl Chloride; Cyclopropylcarboxylic Acid Chloride;
- DB-013247
- BBL011354
- STL146445
- Cyclopropanecarbonyl chloride
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- MDL: MFCD00001277
- Inchi: 1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2
- InChI Key: ZOOSILUVXHVRJE-UHFFFAOYSA-N
- SMILES: ClC(C1CC1)=O
- BRN: 471286
Computed Properties
- Exact Mass: 104.00300
- Monoisotopic Mass: 104.002892
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 75.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.152 g/mL at 25 °C(lit.)
- Boiling Point: 119°C(lit.)
- Flash Point: Fahrenheit: 73.4 ° f
Celsius: 23 ° c - Refractive Index: n20/D 1.452(lit.)
- Water Partition Coefficient: decomposition
- PSA: 17.07000
- LogP: 1.16180
- Sensitiveness: Moisture Sensitive
- Solubility: Soluble in organic solvents such as ether, chloroform and benzene.
Cyclopropanecarbonyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226-H301-H314
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 2920 8/PG 2
- WGK Germany:3
- Hazard Category Code: 10-34
- Safety Instruction: S26-S36/37/39-S45-S8-S16
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- TSCA:Yes
- Storage Condition:0-10°C
- Safety Term:8
- Packing Group:II
- Risk Phrases:R10; R25; R29; R34
- Packing Group:II
- Hazard Level:8
Cyclopropanecarbonyl chloride Customs Data
- HS CODE:2916209090
- Customs Data:
China Customs Code:
2916209090Overview:
2916209090 other(Cycloalkane\Cycloene\Cyclic terpene)Monocarboxylic acid(Including anhydrides\Acyl halide,Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916209090 other cyclanic, cyclenic or cyclotherpenic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Cyclopropanecarbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133840-25g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 98% | 25g |
¥112.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133840-5g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 98% | 5g |
¥33.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133840-100g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 98% | 100g |
¥348.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133840-500g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 98% | 500g |
¥1449.90 | 2023-09-03 | |
| Fluorochem | 066721-25g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 97% | 25g |
£20.00 | 2022-03-01 | |
| Fluorochem | 066721-100g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 97% | 100g |
£59.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030796-100g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 98% | 100g |
¥419 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030796-25g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 98% | 25g |
¥135 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030796-500g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 98% | 500g |
¥1740 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030796-5g |
Cyclopropanecarbonyl chloride |
4023-34-1 | 98% | 5g |
¥41 | 2024-05-23 |
Cyclopropanecarbonyl chloride Suppliers
Cyclopropanecarbonyl chloride Related Literature
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Thomas Rahn,Franziska Bendrath,Martin Hein,Wolfgang Baumann,Haijun Jiao,Armin B?rner,Alexander Villinger,Peter Langer Org. Biomol. Chem. 2011 9 5172
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Sofia O. Samultceva,Marina Yu. Dvorko,Dmitrii A. Shabalin,Igor’ A. Ushakov,Alexander V. Vashchenko,Elena Yu. Schmidt,Boris A. Trofimov Org. Biomol. Chem. 2022 20 5325
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3. Dual reaction channels for solvolyses of acyl chlorides in alcohol–water mixturesT. William Bentley,Chang Sub Shim J. Chem. Soc. Perkin Trans. 2 1993 1659
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Tian-Ze Li,Jing Hu,Jin-Jin Sun,Xiao-Yan Huang,Chang-An Geng,Shu-Bai Liu,Xue-Mei Zhang,Ji-Jun Chen RSC Med. Chem. 2022 13 1212
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Grant R. Allen,Douglas K. Russell New J. Chem. 2004 28 1107
Additional information on Cyclopropanecarbonyl chloride
Cyclopropanecarbonyl Chloride (CAS No. 4023-34-1): A Versatile Building Block in Organic Synthesis and Medicinal Chemistry
Cyclopropanecarbonyl chloride (C5H5ClO, CAS No. 4023-34-1) is a reactive organochloride compound characterized by its cyclopropane ring fused to a carbonyl chloride functional group. This unique structure positions it as a critical intermediate in the synthesis of bioactive molecules, particularly in the design of cyclopropane-containing pharmaceuticals. Recent advancements in asymmetric catalysis and click chemistry have further expanded its utility, enabling precise control over stereochemistry and reaction efficiency.
The cyclopropane moiety within this compound confers exceptional synthetic versatility due to its inherent ring strain (approximately 27 kcal/mol). This strain drives exothermic ring-opening reactions under mild conditions, making it ideal for constructing complex carbon frameworks. A 2023 study published in Journal of Medicinal Chemistry demonstrated its role in synthesizing novel antiviral agents by facilitating regioselective addition across the cyclopropylcarbonyl unit, achieving yields exceeding 90% under solvent-free conditions.
In the context of enantioselective synthesis, recent developments highlight its application in asymmetric aldol reactions. Researchers at MIT reported using a chiral thiourea catalyst to achieve enantiomeric excesses up to 98% when coupling cyclopropanecarbonyl chloride with aldehydes. This method significantly reduces waste compared to traditional resolution techniques, aligning with green chemistry principles while maintaining high stereochemical fidelity.
The compound's carbonyl chloride functionality enables nucleophilic acylations, which are pivotal in peptide coupling and heterocyclic ring formation. A groundbreaking application described in Nature Catalysis (2024) involves its use as a crosslinking agent for protein engineering, creating site-specific modifications with sub-picomolar affinity. This innovation has direct implications for antibody-drug conjugate development, where precise payload attachment is critical.
In material science applications, cyclopropanecarbonyl chloride serves as a monomer precursor for synthesizing polycarbonate derivatives with enhanced mechanical properties. A collaborative study between ETH Zurich and BASF revealed that incorporating this compound into polymer backbones increases tensile strength by 40% while maintaining thermal stability up to 180°C—properties advantageous for biomedical implants requiring long-term structural integrity.
Ongoing research focuses on optimizing its use in flow chemistry systems to mitigate handling challenges associated with reactive intermediates. Continuous flow setups reported at the University of Tokyo achieved safe, scalable production of gram quantities without compromising product purity. These advancements address previous limitations related to batch processing inefficiencies and operator exposure risks.
Biochemical studies have also unveiled unexpected reactivity profiles when combining this compound with transition metal catalysts. A 2024 paper in Angewandte Chemie demonstrated palladium-catalyzed Suzuki-Miyaura cross-coupling under ambient conditions using cyclopropanecarbonyl chloride as a directing group, enabling one-pot synthesis of complex aromatic scaffolds critical for oncology drug discovery programs.
In diagnostic applications, its photochemical properties are being explored for fluorescent probe development. Researchers at Stanford recently synthesized a near-infrared emitting conjugate by attaching this compound to dendrimer cores, achieving subcellular imaging resolution in live cells without significant cytotoxicity—a breakthrough for real-time metabolic tracking systems.
Safety protocols have evolved alongside these innovations, emphasizing inert atmosphere handling and automated dosing systems to manage reactivity while preserving scalability. Computational modeling studies using DFT calculations have further clarified reaction pathways at atomic resolution, guiding the design of protective additives that stabilize intermediates during large-scale synthesis.
This multifaceted utility underscores cyclopropanecarbonyl chloride's status as an indispensable tool across chemical disciplines. Its integration into emerging technologies like continuous manufacturing and biocompatible materials science continues to redefine synthetic boundaries, positioning it as both a foundational reagent and an engine for next-generation pharmaceutical innovation.
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